molecular formula C5H8OS B14434683 2-[(Ethenylsulfanyl)methyl]oxirane CAS No. 74389-02-9

2-[(Ethenylsulfanyl)methyl]oxirane

Cat. No.: B14434683
CAS No.: 74389-02-9
M. Wt: 116.18 g/mol
InChI Key: DXLPLHHVIJFHON-UHFFFAOYSA-N
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Description

2-[(Ethenylsulfanyl)methyl]oxirane is an organic compound that belongs to the class of epoxides, also known as oxiranes. Epoxides are characterized by a three-membered ring structure consisting of an oxygen atom and two carbon atoms. This particular compound features an ethenylsulfanyl group attached to the oxirane ring, making it a unique and interesting molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Ethenylsulfanyl)methyl]oxirane typically involves the reaction of an alkene with a sulfur-containing compound followed by epoxidation. One common method is the reaction of ethenyl sulfide with a suitable oxidizing agent to form the oxirane ring. The reaction conditions often include the use of a catalyst and controlled temperature to ensure the formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through the catalytic oxidation of ethenyl sulfide using air or oxygen. This method is efficient and cost-effective, making it suitable for large-scale production. The process involves the use of a metal catalyst, such as silver or copper, to facilitate the oxidation reaction.

Chemical Reactions Analysis

Types of Reactions

2-[(Ethenylsulfanyl)methyl]oxirane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the oxirane ring to a diol.

    Substitution: Nucleophilic substitution reactions can open the oxirane ring, leading to the formation of different products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can react with the oxirane ring under acidic or basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Diols.

    Substitution: Various substituted alcohols, amines, and thiols.

Scientific Research Applications

2-[(Ethenylsulfanyl)methyl]oxirane has several applications in scientific research, including:

    Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-[(Ethenylsulfanyl)methyl]oxirane involves the reactivity of the oxirane ring. The ring strain in the three-membered oxirane makes it highly reactive towards nucleophiles. When a nucleophile attacks the less hindered carbon of the oxirane ring, it opens up, leading to the formation of various products depending on the nature of the nucleophile and reaction conditions.

Comparison with Similar Compounds

Similar Compounds

    Ethylene oxide: A simple epoxide with a two-carbon ring.

    Propylene oxide: An epoxide with a three-carbon ring.

    Butylene oxide: An epoxide with a four-carbon ring.

Uniqueness

2-[(Ethenylsulfanyl)methyl]oxirane is unique due to the presence of the ethenylsulfanyl group, which imparts distinct chemical properties and reactivity compared to other simple epoxides. This functional group allows for a wider range of chemical reactions and applications, making it a valuable compound in various fields of research and industry.

Properties

74389-02-9

Molecular Formula

C5H8OS

Molecular Weight

116.18 g/mol

IUPAC Name

2-(ethenylsulfanylmethyl)oxirane

InChI

InChI=1S/C5H8OS/c1-2-7-4-5-3-6-5/h2,5H,1,3-4H2

InChI Key

DXLPLHHVIJFHON-UHFFFAOYSA-N

Canonical SMILES

C=CSCC1CO1

Origin of Product

United States

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